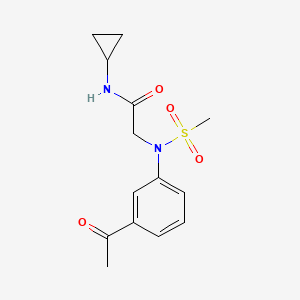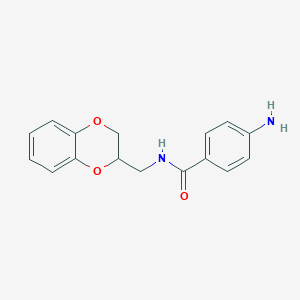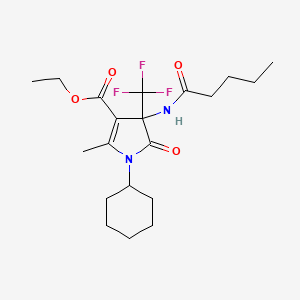
N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A has been studied extensively. One study published in the Journal of Biological Chemistry (Wang et al., 2016) reported that N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A inhibits the NF-κB signaling pathway by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB). Another study published in the Journal of Medicinal Chemistry (Jiang et al., 2013) reported that N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A binds to the ATP-binding pocket of Hsp90, leading to the inhibition of its chaperone function and subsequent degradation of client proteins.
Biochemical and Physiological Effects
N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A has been shown to have several biochemical and physiological effects. One study published in the Journal of Biological Chemistry (Wang et al., 2016) reported that N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Another study published in the Journal of Medicinal Chemistry (Jiang et al., 2013) reported that N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A induces cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A has several advantages for use in lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. It has also been shown to have low toxicity in animal studies. However, one limitation of N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential application is in the treatment of cancer, either as a standalone therapy or in combination with other anticancer drugs. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A in vivo, as well as its potential side effects and toxicity.
In conclusion, N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A is a small molecule drug that has potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its mechanism of action involves the inhibition of key signaling pathways and chaperone functions. While it has several advantages for use in lab experiments, further studies are needed to fully understand its potential applications and limitations.
Scientific Research Applications
N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A has been the focus of several scientific studies due to its potential therapeutic applications. One study published in the Journal of Biological Chemistry (Wang et al., 2016) reported that N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A has anti-inflammatory effects through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. Another study published in the Journal of Medicinal Chemistry (Jiang et al., 2013) reported that N~2~-(3-acetylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide A has potential as an anticancer agent through the inhibition of the heat shock protein 90 (Hsp90) chaperone function.
properties
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-10(17)11-4-3-5-13(8-11)16(21(2,19)20)9-14(18)15-12-6-7-12/h3-5,8,12H,6-7,9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHJMCYHMXHNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-acetylphenyl)-N-cyclopropyl-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4175405.png)
amino]benzamide](/img/structure/B4175411.png)

![N~1~-(3-acetylphenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4175423.png)
![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[2,3-b]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4175426.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-imidazolidinyl]-2-methoxybenzamide](/img/structure/B4175437.png)
![9-[2-(difluoromethoxy)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4175447.png)
![N-{4-[({2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4175465.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B4175473.png)
![methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride](/img/structure/B4175478.png)


![N-[4-({[6,6-dimethyl-2,4-dioxo-1-propyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4175502.png)
![2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B4175510.png)